4-Octyloxyvaleric acid

Description

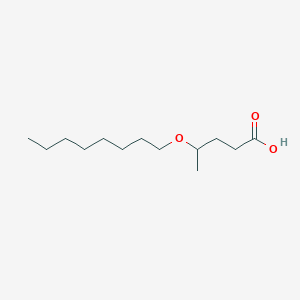

4-Octyloxyvaleric acid (IUPAC name: 4-(octyloxy)pentanoic acid) is a branched carboxylic acid derivative featuring an octyloxy (-O-C₈H₁₇) substituent at the fourth carbon of a pentanoic acid backbone.

Properties

Molecular Formula |

C13H26O3 |

|---|---|

Molecular Weight |

230.34 g/mol |

IUPAC Name |

4-octoxypentanoic acid |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-11-16-12(2)9-10-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |

InChI Key |

GLACDJIHKJXNBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(C)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-octyloxyvaleric acid with three analogous compounds: 3-hydroxyvaleric acid , 2-(4-octylphenyl)acetic acid , and valeric acid . Key differences in structure, properties, and applications are highlighted.

Structural and Functional Group Differences

| Compound | Core Structure | Substituent(s) | Functional Groups |

|---|---|---|---|

| This compound | Pentanoic acid | Octyloxy at C4 | Carboxylic acid, ether |

| 3-Hydroxyvaleric acid | Pentanoic acid | Hydroxyl at C3 | Carboxylic acid, alcohol |

| 2-(4-Octylphenyl)acetic acid | Acetic acid | 4-Octylphenyl at C2 | Carboxylic acid, aryl |

| Valeric acid | Pentanoic acid | None | Carboxylic acid |

Key Observations :

- Polarity: The ether group in this compound reduces polarity compared to 3-hydroxyvaleric acid (which has a polar hydroxyl group) but increases it relative to 2-(4-octylphenyl)acetic acid (nonpolar aryl chain) .

- Acidity : The electron-donating octyloxy group in this compound likely decreases carboxylic acid acidity compared to unsubstituted valeric acid. In contrast, the electron-withdrawing phenyl group in 2-(4-octylphenyl)acetic acid may enhance acidity .

Physicochemical Properties

Limited quantitative data are available for this compound in the provided evidence. However, inferences can be drawn from structural analogs:

Research Findings :

- 3-Hydroxyvaleric acid is a precursor for polyhydroxyalkanoates (PHAs), biodegradable polymers with medical applications. Its hydroxyl group facilitates enzymatic polymerization, a feature absent in this compound .

- 2-(4-Octylphenyl)acetic acid is used in nonsteroidal anti-inflammatory drug (NSAID) synthesis. Its aryl group enhances binding to cyclooxygenase enzymes, whereas this compound’s alkoxy chain lacks this affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Octyloxyvaleric acid, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves esterification of valeric acid with 1-octanol under acidic catalysis. To ensure reproducibility, document reagent purity (e.g., ≥98% octanol), molar ratios (e.g., 1:1.2 acid-to-alcohol), catalyst concentration (e.g., 0.5% H₂SO₄), and reaction conditions (e.g., reflux at 120°C for 6 hours). Include purification steps such as aqueous workup, distillation, or recrystallization. Provide full characterization data (e.g., NMR, IR) for intermediates and final products. Refer to standardized experimental reporting guidelines to avoid omissions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the ester carbonyl signal (~170-175 ppm in ¹³C NMR) and octyloxy chain protons (δ 0.88 ppm for terminal CH₃, δ 1.25–1.45 ppm for CH₂ groups).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl absence (if purified).

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 230) and fragmentation patterns consistent with the octyloxy chain. Cross-reference data with published spectra or computational predictions to validate assignments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per institutional guidelines. Consult safety data sheets for incompatible materials (e.g., strong bases) and emergency protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?

- Methodological Answer : Systematically evaluate variables such as catalyst type (e.g., H₂SO₄ vs. p-toluenesulfonic acid), solvent polarity (e.g., toluene vs. DMF), and reaction time. Use design-of-experiments (DoE) approaches to identify critical factors. Replicate studies under identical conditions and compare purity metrics (e.g., HPLC, elemental analysis). Publish negative results and raw data to clarify inconsistencies .

Q. What experimental strategies are recommended for optimizing the esterification conditions of this compound to enhance reaction efficiency?

- Methodological Answer :

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) for activity and side reactions.

- Solvent Effects : Evaluate aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.

- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track ester formation and adjust conditions dynamically.

- Microwave Assistance : Explore reduced reaction times and improved yields under controlled microwave irradiation. Report optimized protocols with tolerance for substrate variations .

Q. How should researchers address contradictory NMR data observed in the structural confirmation of this compound derivatives?

- Methodological Answer :

- Purity Check : Re-purify samples via column chromatography or recrystallization to remove impurities.

- Solvent Effects : Re-acquire NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess shifts caused by hydrogen bonding.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity.

- Cross-Validation : Compare data with computational predictions (e.g., DFT-based chemical shift calculations) or single-crystal X-ray diffraction for unambiguous confirmation .

Data Presentation and Reproducibility Guidelines

- Tables : Include reaction optimization data (e.g., Table 1: Catalyst screening results) with yield, purity, and conditions.

- Figures : Provide annotated spectra (NMR, IR) with peak assignments and comparative chromatograms.

- Supplementary Materials : Deposit raw datasets (e.g., NMR FID files, kinetic plots) in open-access repositories and cite them in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.